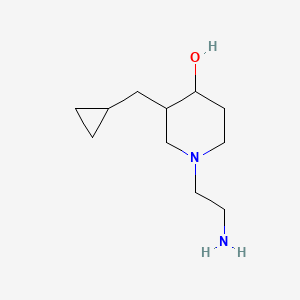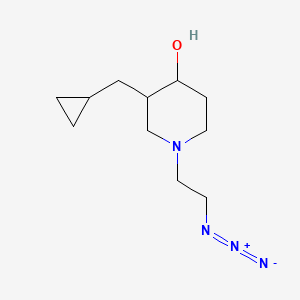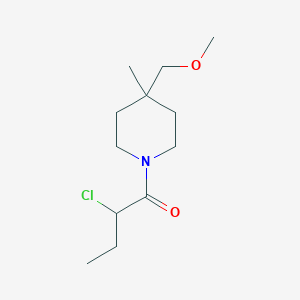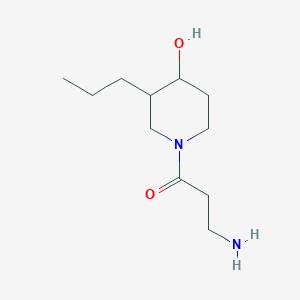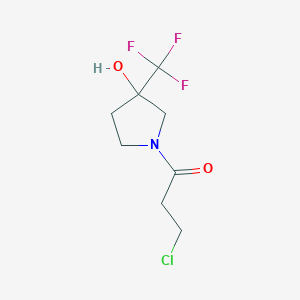![molecular formula C12H21ClN2OS B1491524 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one CAS No. 2097973-48-1](/img/structure/B1491524.png)
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Descripción general
Descripción
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one (CTPP) is a novel synthetic compound with a wide range of potential applications in scientific research and laboratory experiments. CTPP has been found to possess a variety of interesting biochemical and physiological effects that make it a valuable tool for researchers. In
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Tyrosinase is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The compound can be used to inhibit tyrosinase activity, which has implications in treating pigmentation disorders and neurodegenerative diseases like Parkinson’s. By introducing the 3-chloro-4-fluorophenyl moiety into piperazine-based compounds, researchers aim to enhance the inhibitory activity against tyrosinase from Agaricus bisporus, which is a model for human tyrosinase .
Antimelanogenic Agents
Overproduction of melanin can lead to skin disorders. Compounds with a 3-chloro-4-fluorophenyl motif have been identified as potential antimelanogenic agents. They work by preventing the oxidation of physiological substrates in tyrosinase, thereby reducing melanin production. This application is significant in both pharmaceutical and cosmetic industries .
Neurodegenerative Disease Research
The accumulation of melanin in neurons, particularly in the substantia nigra, is associated with neurodegeneration in Parkinson’s disease. By inhibiting tyrosinase, the compound could potentially reduce melanin accumulation, providing a new avenue for research into treatments for neurodegenerative diseases .
Pharmaceutical Development
The structural feature of the 3-chloro-4-fluorophenyl moiety is crucial for the development of new pharmaceutical agents. Its presence in compounds has been shown to improve their potency as tyrosinase inhibitors, which could lead to the development of new drugs for conditions related to melanin overproduction .
Molecular Modelling and Docking Studies
Molecular modelling and docking studies are essential in drug discovery. The compound’s ability to interact with the catalytic site of tyrosinase can be studied using computational methods. This helps in understanding the mechanism of inhibition and optimizing the compound for better activity .
Synthesis of Antifungal Agents
A related application is the synthesis of antifungal agents. Compounds with a similar structure have been synthesized as potential antifungal agents, indicating that the compound could also be explored for its antifungal properties .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVFRLJPRDHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



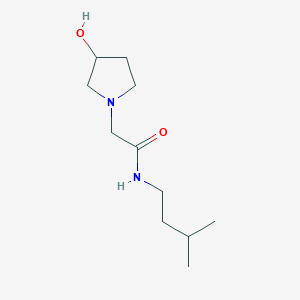
![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)


